![molecular formula C22H19FO4 B4627372 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)
3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, has been achieved through methods like microwave-assisted cyclization under mildly basic conditions, offering yields between 50-72%. Another method involves a one-pot synthetic approach using transition-metal-free mild base-promoted domino reactions, indicating the versatility and adaptability in synthesizing these compounds (Dao et al., 2018); (Poudel & Lee, 2014).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals intricate details about their spatial arrangement and interactions. For instance, the crystal structure of "2-(4-Fluorophenyl)-2H-chromen-4(3H)-one" showcases inversion dimers formed through weak C—H⋯O hydrogen bonds, indicating the influence of molecular interactions on the compound's stability and reactivity (Wera et al., 2012).
Chemical Reactions and Properties
The reactivity and interaction with metals have been a focal point, especially in fluorescence studies. The benzo[c]chromen-6-one derivatives demonstrate selective sensor properties and fluorescence enhancement in the presence of metals, highlighting their potential in analytical and environmental chemistry (Gülcan et al., 2021).
Physical Properties Analysis
The synthesis and structural elucidation of similar compounds provide insights into their physical properties, including crystal structure and spectroscopic characteristics. These properties are crucial for understanding the compound's behavior in various conditions and its potential applications in materials science and photophysics (Kour et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents and conditions, offer a glimpse into the compound's versatility. For example, the regioselective synthesis of fluorinated derivatives through [3+3] cyclizations opens new avenues for developing compounds with enhanced or specific functionalities (Hussain et al., 2008).
Applications De Recherche Scientifique
Fluorescence and Metal Interaction Studies
Research shows that benzo[c]chromen-6-one derivatives, closely related to the chemical , have been explored for their fluorescence and metal interaction properties. These properties are particularly significant in analytical, environmental, and medicinal chemistry. Specifically, certain derivatives have been identified as fluorescent molecules that exhibit enhanced fluorescence in the presence of metals, a feature that differs depending on the substituents used (Gülcan et al., 2022).
Chemical Synthesis and Scaffold Construction
Another study focused on the construction of tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one polycyclic scaffolds through a Michael-Michael-acetalization cascade. This process involves the reaction of 4-(2-hydroxyphenyl)but-3-en-2-ones with α,β-unsaturated aldehydes, yielding various novel derivatives with excellent diastereoselectivities and moderate to good yields. This method provides a pathway to create a variety of analogs, which can be crucial for further medicinal and chemical research (Liu et al., 2015).
Biological Activity Studies
A study on Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones found that certain compounds exhibited neuroleptic and tranquilizing activities, as well as stimulating effects on the central and peripheral nervous systems. This finding indicates potential applications in pharmacology, especially in the development of new treatments for nervous system disorders (Garazd et al., 2002).
Microwave-Assisted Synthesis
A study utilizing microwave irradiation in the synthesis of 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues demonstrated a method that can produce these compounds efficiently. This process could be relevant for large-scale production and could find applications in industrial chemistry (Dao et al., 2018).
Propriétés
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO4/c1-13-20(26-12-19(24)14-6-8-15(23)9-7-14)11-10-17-16-4-2-3-5-18(16)22(25)27-21(13)17/h6-11H,2-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPZDOLNCGUTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)
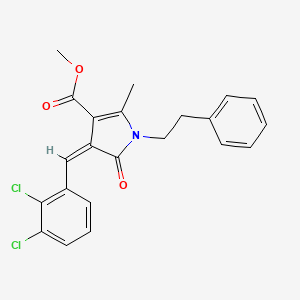
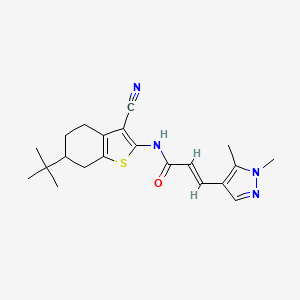
![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)

![N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4627357.png)

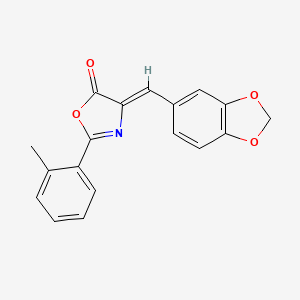
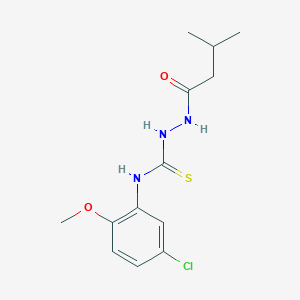
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4627392.png)
![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)
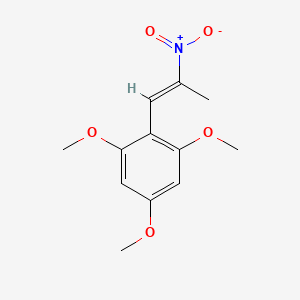
![4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)